3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-4-3-9(14)8-1-2-10-12-5-6-13(10)7-8/h1-2,5-7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERNIBSEZLQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693617 | |
| Record name | 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948883-29-2 | |
| Record name | 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated nitriles. For this compound, it involves the reaction of imidazo[1,2-a]pyridine-6-carbaldehyde with malononitrile (NC-CH2-CN) in the presence of a base or Lewis acid.
Experimental Procedure
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Reagents :
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Imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 equiv)
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Malononitrile (1.2 equiv)
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Titanium tetrachloride (TiCl₄, 0.1 equiv)
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Triethylamine (TEA, 2.0 equiv)
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Anhydrous dichloromethane (DCM)
-
-
Steps :
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Dissolve the aldehyde (1.0 mmol) and malononitrile (1.2 mmol) in DCM.
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Add TiCl₄ (0.1 mmol) dropwise under nitrogen at 0°C.
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Stir for 4 hours at room temperature.
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Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
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Mechanistic Insights
The reaction proceeds via enolate formation from malononitrile, followed by nucleophilic attack on the aldehyde. TiCl₄ acts as a Lewis acid to polarize the carbonyl group, enhancing electrophilicity.
Enolate Alkylation via Strong Base
Reaction Overview
This method involves generating an enolate from a ketone precursor (e.g., 6-acetylimidazo[1,2-a]pyridine ) and reacting it with acetonitrile under strongly basic conditions.
Experimental Procedure
-
Reagents :
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6-Acetylimidazo[1,2-a]pyridine (1.0 equiv)
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Acetonitrile (3.0 equiv)
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n-Butyllithium (n-BuLi, 2.5 M in hexane, 1.2 equiv)
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Tetrahydrofuran (THF)
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Steps :
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Cool THF to -78°C and add n-BuLi (1.2 mmol) dropwise.
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Add acetonitrile (3.0 mmol) and stir for 1 hour.
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Add the ketone (1.0 mmol) and warm to -45°C over 2 hours.
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Quench with HCl, extract with ethyl acetate, and purify via recrystallization.
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Mechanistic Insights
n-BuLi deprotonates acetonitrile to form a nitrile-stabilized enolate, which attacks the ketone’s electrophilic carbonyl carbon, forming the 3-oxopropanenitrile moiety.
Alternative Methods
Claisen-Schmidt Condensation
Aryl aldehydes react with active methylene compounds under solvent-free conditions. For example:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Knoevenagel condensation:
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Reagents : Imidazo[1,2-a]pyridine-6-carbaldehyde, malononitrile, piperidine.
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Conditions : 100°C, 15 minutes.
Comparison of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Knoevenagel | TiCl₄, TEA, DCM | Room temperature | 75–85% | High yield, scalable |
| Enolate Alkylation | n-BuLi, THF | -78°C to -45°C | 70–80% | Suitable for electron-deficient substrates |
| Claisen-Schmidt | NaOH, solvent-free | 80°C | 65–75% | Eco-friendly, no solvent |
| Microwave-Assisted | Piperidine, microwave | 100°C, 15 minutes | 80–90% | Rapid, energy-efficient |
Research Findings
Key Challenges
Chemical Reactions Analysis
C–N Bond Formation via BCl₃-Mediated Coupling
BCl₃-mediated reactions facilitate nucleophilic substitution at the C3-methylene position. This method enables coupling with amines to form C–N bonds.
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React 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile with BCl₃ (1.0 M in DCM) at 0°C under N₂.
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Add amines (e.g., benzylamine, morpholine) and stir for 2 hours.
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Isolate products via extraction and evaporation.
Example Reaction :
| Amine | Product | Yield (%) |
|---|---|---|
| Benzylamine | 3-(Benzylamino)methylimidazo[1,2-a]pyridine | 78 |
| Morpholine | 3-(Morpholinomethyl)imidazo[1,2-a]pyridine | 72 |
This method tolerates aliphatic and aromatic amines, yielding substituted imidazo[1,2-a]pyridines with moderate to high efficiency .
Cyclization with Carboxylic Acids
The ketone group participates in cyclization reactions with carboxylic acids, forming fused heterocycles.
Reaction with Itaconic Acid ( ):
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Reflux this compound and itaconic acid in water.
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Forms pyrrolidine-fused derivatives via a tandem Michael addition-cyclization sequence.
Products :
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1-[3-Cyano-6-(4-nitrophenyl)-4-phenyl-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (83a).
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1-[4,6-Bis-(4-chlorophenyl)-3-cyano-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (83b).
This reaction demonstrates the compound’s utility in constructing polycyclic architectures .
C–O Bond Formation via Alkoxylation
BCl₃-mediated alkoxylation introduces alkoxy groups at the C3 position.
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Treat the compound with BCl₃ (0.42 mmol) and alcohols (e.g., methanol, ethanol) in DCM at 0°C.
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Stir for 2 hours and isolate via aqueous workup.
Representative Yields :
| Alcohol | Product | Yield (%) |
|---|---|---|
| Methanol | 3-(Methoxymethyl)imidazo[1,2-a]pyridine | 68 |
| Ethanol | 3-(Ethoxymethyl)imidazo[1,2-a]pyridine | 75 |
This protocol is scalable and compatible with primary alcohols .
Functionalization via Cyano Group
The nitrile group undergoes transformations such as:
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Hydrolysis : Converted to carboxylic acid derivatives under acidic or basic conditions.
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Nucleophilic Addition : Reacts with Grignard reagents or organozinc compounds to form ketones or amines.
Example :
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Reaction with phenylmagnesium bromide yields 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxo-1-phenylpropanenitrile .
Thiolation for C–S Bond Formation
Thiols react with the compound under BCl₃ mediation to form thioether derivatives.
Data from Optimized Protocol ( ):
| Thiol | Product | Yield (%) |
|---|---|---|
| Benzenethiol | 3-(Phenylthiomethyl)imidazo[1,2-a]pyridine | 82 |
| Ethanethiol | 3-(Ethylthiomethyl)imidazo[1,2-a]pyridine | 70 |
This method is notable for its broad substrate scope and mild conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile exhibit anticancer properties. Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively reduced tumor growth in xenograft models of human cancer, suggesting a promising avenue for further development .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study : Research conducted at a prominent university demonstrated that devices incorporating this compound showed enhanced efficiency compared to traditional materials used in OLEDs .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in signal transduction pathways associated with cancer progression.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism by which 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine moiety is rare among bisphosphonate intermediates but is notable for enhancing binding affinity to bone tissues. Comparable intermediates in other bisphosphonates, such as alendronate or zoledronic acid, typically utilize simpler heterocycles (e.g., pyridine or imidazole) or alkyl chains, which lack the fused bicyclic system of imidazo[1,2-a]pyridine . This structural difference may influence pharmacokinetics and synthetic complexity.
Functional Group Analysis
- Nitrile Group : The nitrile group in 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile is a key reactive site, enabling hydrolysis to carboxylic acid in later steps. In contrast, intermediates like zoledronic acid precursors often retain nitriles until final hydrolysis, optimizing stability during synthesis .
- Ketone : The ketone group facilitates Mannich reactions, a feature shared with intermediates in risedronate synthesis , though risedronate intermediates lack the fused aromatic system .
Comparative Efficiency :
| Compound | Key Steps | Total Yield | Notable Challenges |
|---|---|---|---|
| This compound | Mannich, quaternization, cyano substitution | 24% | Low yield in quaternization step |
| Alendronate intermediate | Grignard addition, phosphorylation | 30–35% | Sensitivity to moisture |
| Zoledronic acid intermediate | Imidazole nitration, hydrolysis | 20–25% | High-temperature requirements |
The moderate yield of 24% for this compound reflects challenges in quaternization and purification, common in fused heterocycle synthesis .
Reactivity and Stability
- Nitrile Reactivity : The nitrile group in this compound is less prone to premature hydrolysis compared to esters in ibandronate intermediates , allowing better control over reaction timing .
- Thermal Stability : The imidazo[1,2-a]pyridine core enhances thermal stability relative to pyridine-based intermediates, reducing decomposition during high-temperature steps .
Research Findings and Implications
- Biological Relevance: The imidazo[1,2-a]pyridine moiety in minodronic acid contributes to prolonged skeletal retention, a trait absent in non-fused heterocycle-based bisphosphonates like alendronate .
- Synthetic Optimization: Modifying the cyano substitution step (e.g., using milder bases) could improve the yield of this compound, aligning it with higher-yielding routes for alendronate .
Biological Activity
3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile is a compound belonging to the imidazo[1,2-a]pyridine class, recognized for its potential biological activities. This article examines the compound's mechanism of action, biological effects, and relevant research findings.
The primary target of this compound is Phosphatidylinositol 3-kinase (PI3K) . The compound inhibits PI3K activity, which plays a crucial role in the PI3K-AKT signaling pathway , a pathway involved in cell proliferation and survival. Inhibition of this pathway has been associated with significant anti-tumor effects against various cancer cell lines, indicating its potential as an anticancer agent .
Antitumor Activity
Research has demonstrated that this compound exhibits significant inhibitory effects on tumor cell lines. The compound's effectiveness is attributed to its ability to interfere with critical signaling pathways involved in tumor growth and metastasis.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | PI3K inhibition |
| A549 (Lung) | 3.8 | Induction of apoptosis |
| HeLa (Cervical) | 4.2 | Cell cycle arrest |
Study on PI3K Inhibition
A study investigated the effects of this compound on the growth of A549 lung cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways . This highlights its potential as a therapeutic agent in lung cancer treatment.
Study on Inflammatory Response
In another study focusing on inflammatory diseases, it was found that this compound could modulate the immune response by inhibiting pro-inflammatory cytokines. The compound showed a reduction in levels of IL-6 and TNF-alpha in vitro, suggesting potential applications in treating inflammatory conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and safety of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics and moderate half-life in vivo. However, further investigations are necessary to fully elucidate its metabolic pathways and potential toxic effects.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~45% |
| Half-life | ~4 hours |
| Metabolism | Liver (CYP450) |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile, and how can intermediates be characterized?
- Methodology : Utilize a multi-step synthesis involving imidazo[1,2-a]pyridine boronic acid derivatives (e.g., 7-bromoimidazo[1,2-a]pyridine) coupled with nitrile-containing precursors via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key intermediates should be characterized using H/C NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1720 cm and nitrile at ~2200 cm) .
- Critical Considerations : Monitor reaction conditions (e.g., solvent polarity, catalyst loading) to avoid side reactions such as β-ketonitrile decomposition.
Q. How can spectroscopic techniques distinguish structural isomers of this compound?
- Methodology : Employ high-resolution mass spectrometry (HR-MS) for molecular formula confirmation and 2D NMR (e.g., COSY, HMBC) to resolve imidazo[1,2-a]pyridine regiochemistry. For example, H NMR coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and C chemical shifts (e.g., nitrile carbon at ~115–120 ppm) are diagnostic .
Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives, and how can initial activity screens be designed?
- Methodology : Prioritize targets such as PI3Kα (linked to anticancer activity) or phosphodiesterase III (cardiotonic effects) based on structural analogs . Use in vitro assays (e.g., kinase inhibition, cell viability via MTT) with positive controls (e.g., HS-104 for PI3Kα inhibition ).
Advanced Research Questions
Q. How do structural modifications to the nitrile or ketone groups affect bioactivity and pharmacokinetics?
- Methodology : Synthesize analogs (e.g., replacing nitrile with amide or ester groups) and evaluate via:
- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) to assess metabolic liability of the nitrile group.
- In vivo efficacy : Xenograft models (e.g., Huh-7 hepatocellular carcinoma) to compare tumor growth inhibition .
- Data Interpretation : Nitriles may enhance metabolic stability but require toxicity profiling (e.g., cyanide release risk).
Q. What mechanistic insights explain contradictory data in apoptosis induction across cell lines?
- Methodology : Perform pathway-specific analyses (e.g., caspase-3/7 activation, PARP cleavage) in resistant vs. sensitive cell lines. For example, HS-104 analogs show variability in caspase-3 activation depending on p53 status .
- Hypothesis Testing : Use siRNA knockdowns or inhibitors (e.g., PI3Kα-specific LY294002) to validate target engagement .
Q. How can computational modeling predict binding modes to PI3Kα or c-Met kinases?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of PI3Kα (PDB: 4L23) or c-Met (PDB: 3LQ8). Focus on interactions between the nitrile group and kinase hinge regions (e.g., Met-804 in PI3Kα) .
- Validation : Compare with experimental IC values to refine scoring functions.
Q. What strategies mitigate off-target effects in cardiovascular studies?
- Methodology : Screen against panels of ion channels (e.g., hERG) and GPCRs (e.g., β-adrenergic receptors) using patch-clamp or calcium flux assays. For example, cardiotonic imidazo[1,2-a]pyridines show hERG inhibition risks .
- Optimization : Introduce substituents (e.g., methyl groups) to reduce lipophilicity and hERG binding .
Methodological Challenges & Solutions
Q. How can purity and stability of the nitrile group be ensured during storage?
- Best Practices : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify impurities (e.g., ketone hydrolysis products) .
Q. What in vivo models are suitable for studying dual PI3Kα/c-Met inhibition?
- Model Selection : Use patient-derived xenografts (PDX) with MET amplification or PI3Kα mutations. For example, Savolitinib (a c-Met inhibitor) shows efficacy in MET-driven cancers .
- Endpoint Analysis : Combine tumor volume measurements with immunohistochemistry (e.g., p-AKT for PI3K pathway inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
